molecular formula C20H18N2O3S B3477010 (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B3477010
M. Wt: 366.4 g/mol
InChI Key: VXDKGBOXIDQZDD-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic acrylamide derivative characterized by:

  • A (2E)-prop-2-enamide backbone.
  • A 4-(benzyloxy)-3-methoxyphenyl substituent at the 3-position, providing lipophilic and aromatic properties.

Properties

IUPAC Name

(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-24-18-13-15(8-10-19(23)22-20-21-11-12-26-20)7-9-17(18)25-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,21,22,23)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDKGBOXIDQZDD-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=NC=CS2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=NC=CS2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their variations compared to the target compound:

Compound Name (CAS/ID) Key Structural Differences Molecular Formula Molecular Weight Notable Features
Target Compound Reference structure C₂₁H₂₀N₂O₃S* 380.46 g/mol Benzyloxy, methoxy, and thiazol-2-yl groups.
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide Ethoxy instead of benzyloxy; 4-methylphenyl on thiazole C₂₂H₂₂N₂O₃S 394.49 g/mol Increased lipophilicity due to methylphenyl; shorter alkoxy chain.
BA64673 (476316-84-4) 4-Methoxyphenyl on thiazole; 4-nitrophenyl on acrylamide C₁₉H₁₅N₃O₄S 381.41 g/mol Nitro group enhances electron-withdrawing effects; potential solubility issues.
(2E)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylamide Thiadiazol-2-yl instead of thiazol-2-yl; hexyloxy substituent C₂₀H₂₇N₃O₃S 389.51 g/mol Longer alkoxy chain increases lipophilicity; thiadiazole alters H-bonding.
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-(1-phenylethyl)acrylamide Cyano group on acrylamide; phenylethyl instead of thiazol-2-yl C₂₆H₂₃N₃O₃* 449.50 g/mol Bulky phenylethyl group; cyano group modifies electronic properties.
(E)-N-(1,3-benzothiazol-2-yl)-3-(4-methoxy-3-morpholin-4-ylsulfonyl-phenyl)prop-2-enamide Benzothiazol-2-yl; morpholine sulfonyl on phenyl C₂₃H₂₃N₃O₅S₂* 485.57 g/mol Sulfonyl group enhances solubility; benzothiazole increases π-stacking potential.

*Calculated based on structural data where explicit values were unavailable.

Alkoxy Chain Modifications
  • Benzyloxy vs. Ethoxy/Hexyloxy: The benzyloxy group in the target compound contributes to π-π interactions in binding pockets, while ethoxy (shorter chain) reduces steric hindrance .
Heterocyclic Amide Substituents
  • Thiazol-2-yl vs. Thiadiazol-2-yl/Benzothiazol-2-yl : Thiadiazole introduces additional nitrogen atoms, altering hydrogen-bonding capacity. Benzothiazole enhances aromatic stacking but may reduce metabolic stability .
Electron-Withdrawing Groups (EWGs)
  • Cyano groups modify dipole moments, influencing binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.